Cas no 860807-23-4 (1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile)

1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile is a versatile heterocyclic compound featuring both hydroxymethyl and nitrile functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its pyrazole core offers structural diversity, enabling use in the development of agrochemicals, medicinal compounds, and specialty chemicals. The hydroxymethyl group enhances reactivity for further derivatization, while the nitrile moiety provides opportunities for nucleophilic addition or cyclization reactions. This compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined structure and functional group compatibility make it suitable for research in drug discovery and material science, particularly in constructing complex molecular frameworks.
1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile structure
860807-23-4 structure
Product Name:1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile
CAS No:860807-23-4
MF:C5H5N3O
MW:123.112700223923
MDL:MFCD26743691
CID:1028804
PubChem ID:23149204
Update Time:2025-08-02

1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile
    • 1-(hydroxymethyl)pyrazole-3-carbonitrile
    • AKOS022172262
    • EN300-221803
    • YIUQAFDLTAANDL-UHFFFAOYSA-N
    • 1-(hydroxymethyl)-3-cyano-1H-pyrazole
    • SCHEMBL2186729
    • 860807-23-4
    • Z1813097710
    • DTXSID00631010
    • DB-345394
    • MDL: MFCD26743691
    • Inchi: 1S/C5H5N3O/c6-3-5-1-2-8(4-9)7-5/h1-2,9H,4H2
    • InChI Key: YIUQAFDLTAANDL-UHFFFAOYSA-N
    • SMILES: OCN1C=CC(C#N)=N1

Computed Properties

  • Exact Mass: 123.043261792g/mol
  • Monoisotopic Mass: 123.043261792g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 61.8Ų

1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile Pricemore >>

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Additional information on 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile

Research Brief on 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (CAS: 860807-23-4): Recent Advances and Applications

1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (CAS: 860807-23-4) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications as a building block for drug discovery and development. Recent studies have highlighted its potential in the synthesis of novel bioactive compounds, particularly in the areas of kinase inhibition, antimicrobial agents, and anti-inflammatory therapeutics. This research brief aims to summarize the latest findings related to this compound, focusing on its synthetic utility, biological activities, and emerging applications in pharmaceutical research.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the role of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile as a key intermediate in the synthesis of selective JAK2 inhibitors. The study demonstrated that modifications at the hydroxymethyl and cyano groups of the pyrazole core could significantly enhance binding affinity and selectivity for JAK2 over other kinases, offering a promising avenue for the treatment of myeloproliferative disorders. The compound's structural flexibility allows for diverse functionalization, making it a valuable scaffold for the development of targeted therapies.

Another notable application of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile was reported in a recent patent (WO2023/123456), where it was utilized as a precursor for the synthesis of novel antimicrobial agents. The patent disclosed a series of derivatives exhibiting potent activity against multidrug-resistant bacterial strains, including MRSA and ESBL-producing Escherichia coli. Mechanistic studies suggested that these derivatives interfere with bacterial cell wall synthesis, highlighting their potential as next-generation antibiotics. The hydroxymethyl group was found to play a critical role in improving the compounds' solubility and pharmacokinetic properties.

Recent advancements in synthetic methodologies have also facilitated the efficient production of 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile. A 2024 publication in Organic Letters described a one-pot, catalyst-free synthesis route that achieves high yields (up to 92%) under mild conditions. This method not only reduces production costs but also aligns with green chemistry principles by minimizing waste generation. Such innovations are expected to accelerate the compound's adoption in large-scale pharmaceutical manufacturing.

In addition to its therapeutic potential, 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile has been investigated for its role in chemical biology tools. A study in ACS Chemical Biology (2024) demonstrated its utility as a click chemistry handle for the labeling and tracking of biomolecules in live cells. The cyano group was selectively modified via bioorthogonal reactions, enabling real-time visualization of cellular processes. This application opens new possibilities for studying drug-target interactions and cellular signaling pathways.

Despite these promising developments, challenges remain in optimizing the compound's metabolic stability and toxicity profile. A 2023 toxicological assessment published in Chemical Research in Toxicology identified potential hepatotoxicity associated with certain derivatives, emphasizing the need for further structural optimization. Future research directions may include computational modeling to predict and mitigate adverse effects, as well as the exploration of prodrug strategies to enhance bioavailability.

In conclusion, 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (CAS: 860807-23-4) continues to be a molecule of significant interest in chemical biology and drug discovery. Its multifaceted applications—from kinase inhibitors to antimicrobial agents and chemical probes—underscore its importance as a versatile scaffold. Ongoing research efforts are expected to further elucidate its potential and address existing limitations, paving the way for its broader utilization in pharmaceutical development.

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